An In-depth Technical Guide to 5-Fluoro-2-methylindan-1-one: A Key Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Fluoro-2-methylindan-1-one: A Key Intermediate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Indanones in Drug Discovery
In the landscape of contemporary drug development, the indanone scaffold represents a privileged structure, forming the core of numerous biologically active molecules. The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool to modulate their physicochemical and pharmacological properties. 5-Fluoro-2-methylindan-1-one (CAS 41201-58-5) is a key exemplar of this class of compounds. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 5-Fluoro-2-methylindan-1-one, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
5-Fluoro-2-methylindan-1-one is a white crystalline solid at room temperature.[2] It is generally soluble in common organic solvents such as alcohols, ethers, and ketones.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 41201-58-5 | [2] |
| Molecular Formula | C₁₀H₉FO | [2] |
| Molecular Weight | 164.18 g/mol | [2] |
| Appearance | White crystal | [2] |
| Melting Point | ~80-82 °C | [2] |
| Boiling Point | 251.8 °C at 760 mmHg | [2] |
| Density | 1.179 g/cm³ | [2] |
| Flash Point | 98 °C | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectroscopic Data Analysis
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-7.8 ppm). The fluorine atom at the 5-position will introduce splitting patterns (doublets or doublet of doublets) for the adjacent aromatic protons.
-
CH Proton (1H): A multiplet in the region of δ 2.5-3.0 ppm, corresponding to the proton at the 2-position.
-
CH₂ Protons (2H): Two diastereotopic protons of the methylene group at the 3-position, appearing as a pair of doublets of doublets (or a more complex multiplet) in the region of δ 2.8-3.5 ppm.
-
CH₃ Protons (3H): A doublet in the upfield region (δ 1.1-1.3 ppm), due to coupling with the proton at the 2-position.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-205 ppm.
-
Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-165 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
CH Carbon (1C): A signal around δ 40-45 ppm for the carbon at the 2-position.
-
CH₂ Carbon (1C): A signal around δ 30-35 ppm for the carbon at the 3-position.
-
CH₃ Carbon (1C): A signal in the upfield region, around δ 15-20 ppm.
Predicted Infrared (IR) Spectrum:
-
C=O Stretch: A strong absorption band in the region of 1700-1720 cm⁻¹, characteristic of a conjugated ketone.
-
C-F Stretch: An absorption band in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expect fragmentation patterns involving the loss of CO (m/z = 136) and the methyl group (m/z = 149).
Synthesis of 5-Fluoro-2-methylindan-1-one: A Mechanistic Approach
A common and effective method for the synthesis of 5-Fluoro-2-methylindan-1-one involves an intramolecular cyclization reaction. A specific protocol is outlined below.[3]
Experimental Protocol: Intramolecular Cyclization
Reaction:
Materials:
-
3-dimethylamino-4'-fluoro-2-methylpropiophenone (0.20 mole)
-
Concentrated sulfuric acid (100 ml)
-
Toluene
-
Aqueous sodium hydroxide
-
Water
-
Ice
Procedure:
-
A mixture of 42 g (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone and 100 ml of concentrated sulfuric acid is prepared.[3]
-
The mixture is warmed to 90°C over one hour and stirred at this temperature for an additional two hours.[3]
-
The reaction is then cooled and quenched by carefully pouring it into ice.[3]
-
The product is extracted into toluene.[3]
-
The toluene layer is washed sequentially with aqueous sodium hydroxide and water.[3]
-
The toluene layer is concentrated in vacuo to yield 5-fluoro-2-methyl-1-indanone.[3]
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, promoting the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) by protonating the carbonyl group and facilitating the elimination of the dimethylamino group as a leaving group.
-
Heating to 90°C: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Quenching with Ice: Rapidly stops the reaction and dilutes the strong acid, allowing for safe handling and extraction.
-
Toluene Extraction: Toluene is an effective organic solvent for extracting the nonpolar product from the aqueous acidic mixture.
-
Aqueous Sodium Hydroxide Wash: Neutralizes any remaining sulfuric acid in the organic layer.
-
Water Wash: Removes any residual salts and base from the organic layer.
-
Concentration in vacuo: Removes the volatile toluene solvent to isolate the final product.
Applications in Drug Development and Medicinal Chemistry
While specific biological activity data for 5-Fluoro-2-methylindan-1-one is limited, the broader class of fluorinated indanones and their derivatives has shown significant promise in various therapeutic areas. This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.
Potential as a Scaffold for Bioactive Molecules
Derivatives of fluorinated indanones and related structures have been investigated for a range of biological activities, making them attractive scaffolds for drug discovery.
-
Anticancer Agents: The indanone scaffold is a key component in the design of compounds with anticancer properties.[4] For instance, derivatives of 5-fluoro-1-indanone have been explored for their potential to exhibit anti-cancer activity.[4] The mechanism of action for some indanone derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
-
Anti-inflammatory and Antimicrobial Agents: Indanone derivatives have been shown to possess anti-inflammatory and antimicrobial properties.[3] The indanone core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
α-Glucosidase Inhibitors: Structurally related 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors, suggesting that the fluorinated phenyl ring system is a key pharmacophore for this activity.[5][6] This highlights the potential for derivatives of 5-fluoro-2-methylindan-1-one to be explored for the management of diabetes.[5][6]
The following diagram illustrates a generalized workflow for utilizing 5-Fluoro-2-methylindan-1-one in a drug discovery program.
Safety and Handling
5-Fluoro-2-methylindan-1-one is an organic compound that may be toxic to humans.[5] It is crucial to handle this chemical with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat.[5] In case of insufficient ventilation, wear respiratory protection.
-
Handling: Avoid contact with skin, eyes, and respiratory tract.[5] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, and well-ventilated place, away from fire and oxidizing agents.[2] Keep the container tightly sealed.
Conclusion
5-Fluoro-2-methylindan-1-one is a strategically important fluorinated building block in medicinal chemistry. Its synthesis is well-established, and its physicochemical properties make it a versatile intermediate for the creation of diverse molecular architectures. While direct biological data on this specific compound is sparse, the proven activities of related fluorinated indanones and their derivatives in areas such as oncology and metabolic diseases underscore its significant potential. This guide provides a foundational understanding for researchers to leverage the unique properties of 5-Fluoro-2-methylindan-1-one in the pursuit of novel therapeutic agents.
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ResearchGate. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]
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SpectraBase. 5-Fluoro-1-indanone - Optional[1H NMR] - Spectrum. [Link]
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